7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Overview
Description
7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound with the molecular formula C17H27N5O2 and a molecular weight of 333.437 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, polar aprotic solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with similar structural features.
7-Hexyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
7-Hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexyl and pyrrolidinyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-5-6-7-12-22-13-14(18-16(22)21-10-8-9-11-21)19(2)17(24)20(3)15(13)23/h4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHABZUMZFSJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331835 | |
Record name | 7-hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
377055-19-1 | |
Record name | 7-hexyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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